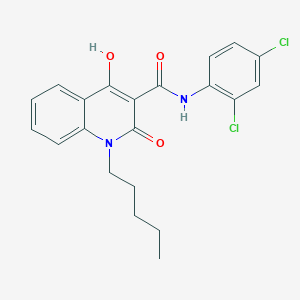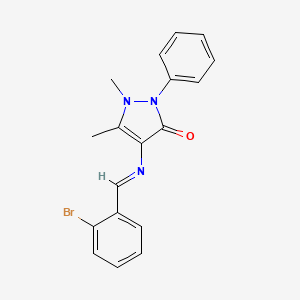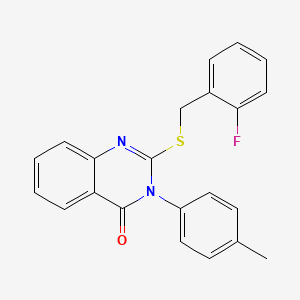
7-Butoxy-4-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butoxy-4-methyl-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners. The molecular formula of 7-Butoxy-4-methyl-chromen-2-one is C14H16O3, and it has a molecular weight of 232.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-methyl-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Butoxy-4-methyl-chromen-2-one, the reaction can be carried out using 4-methylresorcinol and ethyl butoxyacetate under acidic conditions .
Industrial Production Methods: Industrial production of 7-Butoxy-4-methyl-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 7-Butoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
科学的研究の応用
7-Butoxy-4-methyl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of optical brighteners and as a fragrance ingredient in perfumery
作用機序
The mechanism of action of 7-Butoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
類似化合物との比較
7-Hydroxy-4-methyl-chromen-2-one: Known for its anticoagulant properties.
7-Methoxy-4-methyl-chromen-2-one: Used in perfumery and as a flavoring agent.
7-Ethoxy-4-methyl-chromen-2-one: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: 7-Butoxy-4-methyl-chromen-2-one stands out due to its unique butoxy group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacological properties compared to other coumarin derivatives.
特性
CAS番号 |
85389-86-2 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
7-butoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-3-4-7-16-11-5-6-12-10(2)8-14(15)17-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
FIBWFIHURYJGEP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)


![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)


![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989578.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

